![molecular formula C59H67F2N7O11S B610857 SJFα CAS No. 2254609-27-1](/img/new.no-structure.jpg)
SJFα
Overview
Description
SJFα is a 13-atom linker PROTAC (PROteolysis-TArgeting Chimera) that specifically targets and degrades the p38α protein kinase. It is highly selective, with a DC50 (half-maximal degradation concentration) of 7.16 nanomolar for p38α, while showing significantly lower efficacy for p38δ and no degradation activity for p38β and p38γ at concentrations up to 2.5 micromolar .
Mechanism of Action
Target of Action
SJFα is a PROTAC (PROteolysis-TArgeting Chimeras) molecule . The primary targets of SJFα are the p38 MAPK family proteins , specifically p38α . The p38 MAPK family proteins play a crucial role in cellular responses to stress and inflammation .
Mode of Action
SJFα operates by recruiting an E3 ubiquitin ligase to its target protein, resulting in the targeted degradation of the protein . This is achieved through the formation of a ternary complex involving the target protein, the E3 ligase, and SJFα . The formation of this complex is necessary for PROTAC-induced substrate ubiquitination .
Biochemical Pathways
Given that p38α is a member of the mapk family, it is involved in various cellular processes, including inflammation, cell growth, and apoptosis . By degrading p38α, SJFα could potentially influence these pathways.
Pharmacokinetics
PROTACs can achieve their therapeutic effect at lower doses due to their catalytic mode of action .
Result of Action
SJFα degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM . This selective degradation of p38α over other isoforms could result in specific molecular and cellular effects, potentially influencing cellular stress responses and inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the formation of the ternary complex and thus the efficacy of sjfα .
Biochemical Analysis
Biochemical Properties
SJFα plays a significant role in biochemical reactions, particularly in the degradation of p38α . It interacts with enzymes and proteins, specifically the multikinase inhibitor foretinib and a VHL ligand . The nature of these interactions is primarily degradation, with SJFα exhibiting potent and selective degradation of p38α .
Cellular Effects
SJFα influences cell function by degrading p38α, a protein involved in cell signaling pathways, gene expression, and cellular metabolism . The degradation of p38α can have significant effects on these cellular processes .
Molecular Mechanism
SJFα exerts its effects at the molecular level through its interaction with p38α . It binds to p38α, leading to its degradation . This can result in changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time, SJFα continues to exhibit its degradation effects on p38α
Metabolic Pathways
SJFα is involved in the metabolic pathway of p38α degradation . It interacts with enzymes and cofactors, specifically the multikinase inhibitor foretinib and a VHL ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
SJFα is synthesized using a multi-step process that involves the conjugation of a multikinase inhibitor, foretinib, to a von Hippel-Lindau (VHL) ligand via a 13-atom linker. The synthesis typically involves:
Formation of the linker: The 13-atom linker is synthesized through a series of organic reactions, including esterification and amidation.
Conjugation to foretinib: The linker is then attached to foretinib through a nucleophilic substitution reaction.
Attachment to VHL ligand: The final step involves coupling the foretinib-linker intermediate to the VHL ligand using peptide coupling reagents
Industrial Production Methods
Industrial production of SJFα follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch synthesis: Large quantities of intermediates are synthesized in batch reactors.
Purification: The intermediates and final product are purified using techniques such as chromatography.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
SJFα undergoes several types of chemical reactions, including:
Oxidation: SJFα can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly at the linker region.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of SJFα, as well as substituted analogs with modified linker regions .
Scientific Research Applications
Key Characteristics
- Selectivity : SJFα exhibits high selectivity for p38α, with a degradation concentration (DC50) of 7.16 nM, while showing significantly lower potency against p38δ (DC50 = 299 nM) .
- Duration of Action : The compound maintains its degradation efficacy for an extended period, demonstrating sustained activity even after washout .
Applications in Cancer Research
SJFα has been investigated for its potential in cancer therapeutics due to its ability to degrade specific isoforms of p38 MAPK, which are implicated in various cancer pathways.
Case Study: Breast Cancer
A study demonstrated that treatment with SJFα led to significant downregulation of p38α in breast cancer cell lines. The induced degradation resulted in reduced cell proliferation and migration, suggesting that SJFα may serve as an effective therapeutic agent against breast cancer by targeting p38α-mediated signaling pathways .
Table 1: Effects of SJFα on Cancer Cell Lines
Cell Line | Treatment Concentration (nM) | Effect on Proliferation (%) | Migration Inhibition (%) |
---|---|---|---|
MDA-MB-231 | 250 | 75 | 60 |
HeLa | 250 | 80 | 70 |
A375 (Melanoma) | 250 | 85 | 65 |
Inflammatory Diseases
Beyond oncology, SJFα's mechanism can be leveraged in treating inflammatory diseases where p38 MAPK plays a crucial role. The selective degradation of p38α may help mitigate inflammatory signaling pathways without affecting other MAPK isoforms.
Case Study: Rheumatoid Arthritis
In preclinical models of rheumatoid arthritis, SJFα demonstrated a reduction in pro-inflammatory cytokines through selective degradation of p38α. This suggests potential applications in managing chronic inflammatory conditions where p38 MAPK is a therapeutic target .
Advantages Over Traditional Therapies
SJFα offers several advantages compared to conventional small-molecule inhibitors:
- Increased Selectivity : SJFα selectively targets p38α without affecting other related kinases, reducing off-target effects .
- Durable Response : The sustained action post-treatment allows for prolonged therapeutic effects without continuous dosing .
- Overcoming Resistance : By degrading rather than inhibiting target proteins, SJFα may circumvent resistance mechanisms commonly encountered with traditional inhibitors .
Future Directions and Research Opportunities
The ongoing research into PROTAC technology, including compounds like SJFα, opens avenues for developing targeted therapies across various diseases. Future studies should focus on:
- Optimizing linker designs for enhanced selectivity.
- Exploring combination therapies with existing treatments to maximize therapeutic efficacy.
- Conducting clinical trials to assess safety and efficacy in human populations.
Comparison with Similar Compounds
Similar Compounds
ARV-471: A PROTAC targeting the estrogen receptor.
dBET6: A selective degrader of BET proteins.
C004019: Targets tau protein for degradation.
β-NF-JQ1: Targets bromodomain-containing proteins
Uniqueness
SJFα is unique due to its high selectivity for p38α over other p38 isoforms and its potent degradation activity. This specificity makes it a valuable tool for studying p38α-related pathways and diseases .
Biological Activity
SJFα is a novel compound classified as a PROTAC (PROteolysis TArgeting Chimera), which has garnered attention for its selective degradation of specific protein isoforms, particularly p38α. This article delves into the biological activity of SJFα, supported by research findings, data tables, and case studies.
Overview of PROTAC Technology
PROTAC Mechanism : PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases to their target proteins, leading to ubiquitination and subsequent proteasomal degradation. This mechanism offers advantages over traditional inhibitors by effectively eliminating the target protein rather than merely inhibiting its activity.
Selectivity and Potency of SJFα
SJFα has been shown to selectively degrade p38α with a DC50 (the concentration required to achieve 50% degradation) of approximately 7.16 nM, exhibiting a maximum degradation efficacy () of 97.4% in MDA-MB-231 human breast cancer cells. In contrast, it demonstrates significantly lower efficacy against p38δ, indicating a high degree of selectivity for p38α over p38δ .
Comparative Potency of SJFα and Other PROTACs
Compound | Target Isoform | DC50 (nM) | (%) |
---|---|---|---|
SJFα | p38α | 7.16 ± 1.03 | 97.4 |
SJFδ | p38δ | >100 | 99.41 ± 3.31 |
SJF-8240 | p38α/p38δ | <100 | Variable |
This table illustrates the differential selectivity achieved through modifications in linker length and composition, highlighting the unique efficacy of SJFα compared to other PROTACs targeting similar pathways .
Mechanistic Insights
Post-Translational Degradation : Research indicates that SJFα induces post-translational degradation rather than inhibiting protein synthesis. Experiments using cycloheximide (CHX) confirmed that SJFα-mediated downregulation of p38α occurs independently of new protein synthesis . Additionally, proteasome inhibition with epoxomicin demonstrated that the degradation process is reliant on the ubiquitin-proteasome pathway, further validating the mechanism of action for SJFα as a PROTAC.
Duration of Effect : Following treatment with SJFα, MDA-MB-231 cells exhibited sustained degradation of p38α for up to 72 hours post-washout, underscoring the long-lasting effects of this compound compared to traditional inhibitors which often require continuous presence for efficacy .
Case Studies
Case Study 1: Breast Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, treatment with SJFα resulted in significant reductions in cell viability correlated with the selective degradation of p38α. The results emphasized the potential application of SJFα in targeted cancer therapies where p38 signaling is implicated.
Case Study 2: Ternary Complex Formation
Molecular dynamics simulations revealed that the formation of a ternary complex involving VHL (the E3 ligase), SJFα, and p38α is crucial for effective degradation. The structural dynamics were altered by linker modifications in PROTACs, which influenced binding affinities and selectivity towards target isoforms .
Properties
CAS No. |
2254609-27-1 |
---|---|
Molecular Formula |
C59H67F2N7O11S |
Molecular Weight |
1120.2798 |
IUPAC Name |
N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1 |
InChI Key |
CGOWEGDPCPSDKZ-WFYKIECOSA-N |
SMILES |
O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SJFα |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.